Methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate
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Overview
Description
Methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate is a heterocyclic organic compound that contains an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate typically involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. One common method is the multicomponent reaction involving 1,2-amino alcohols, formaldehyde, and carboxylic acids under mild conditions . This method allows for the efficient formation of the oxazolidine ring with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted oxazolidine derivatives.
Scientific Research Applications
Methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, affecting their activity and function. The compound may also participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-ethyl-4,5-dimethyl-1,2-oxazolidine-5-carboxylate
- Ethyl 2-methyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate
- Methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-5-carboxylate
Uniqueness
Methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate is unique due to its specific substitution pattern on the oxazolidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
23825-66-3 |
---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-5-10-7(2)9(3,6-13-10)8(11)12-4/h7H,5-6H2,1-4H3 |
InChI Key |
OKWYNOWPEBJYLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(CO1)(C)C(=O)OC)C |
Origin of Product |
United States |
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